molecular formula C10H13BClNO3 B1451434 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid CAS No. 871332-74-0

4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid

Cat. No.: B1451434
CAS No.: 871332-74-0
M. Wt: 241.48 g/mol
InChI Key: NKQOXEAGRQNWHG-UHFFFAOYSA-N
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Description

4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid is an organoboron compound with the molecular formula C10H13BClNO3. It is a boronic acid derivative, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis. Boronic acids are widely used in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid typically involves the reaction of 4-chloro-3-nitrophenylboronic acid with isopropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. The process involves heating the reaction mixture to reflux in a suitable solvent, such as toluene, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and drug intermediates.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid in chemical reactions involves the formation of a boronate complex. This complex can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, leading to the formation of new carbon-carbon bonds. The boronic acid group acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the chloro and isopropylcarbamoyl groups.

    4-Chlorophenylboronic acid: Similar structure but without the isopropylcarbamoyl group.

    3-(Isopropylcarbamoyl)phenylboronic acid: Lacks the chloro substituent.

Uniqueness

4-Chloro-3-(isopropylcarbamoyl)phenylboronic acid is unique due to the presence of both chloro and isopropylcarbamoyl groups, which can influence its reactivity and selectivity in chemical reactions. These functional groups can provide additional sites for chemical modification and enhance the compound’s utility in various applications .

Properties

IUPAC Name

[4-chloro-3-(propan-2-ylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO3/c1-6(2)13-10(14)8-5-7(11(15)16)3-4-9(8)12/h3-6,15-16H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQOXEAGRQNWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)NC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661225
Record name {4-Chloro-3-[(propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-74-0
Record name B-[4-Chloro-3-[[(1-methylethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871332-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-Chloro-3-[(propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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